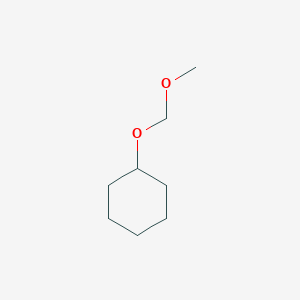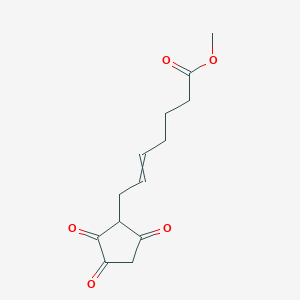
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate is an organic compound with the molecular formula C12H16O5 This compound features a cyclopentyl ring with three oxo groups and a heptenoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate typically involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the oxo groups. The heptenoate chain is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate exerts its effects involves interactions with specific molecular targets. The oxo groups and the heptenoate chain play crucial roles in binding to enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress responses and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-(2,3,4-trioxocyclopentyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclohexyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclopentyl)hex-5-enoate
Uniqueness
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate stands out due to its specific arrangement of oxo groups and the length of its heptenoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
42541-92-4 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate |
InChI |
InChI=1S/C13H16O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h2,4,9H,3,5-8H2,1H3 |
Clé InChI |
PAYHREWLKQHVQN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC=CCC1C(=O)CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
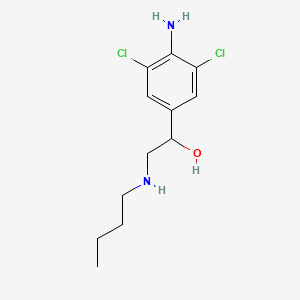
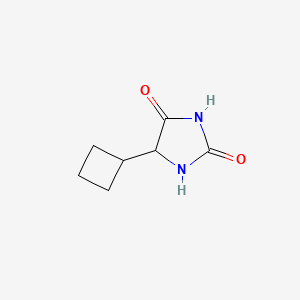
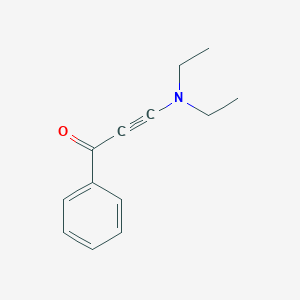
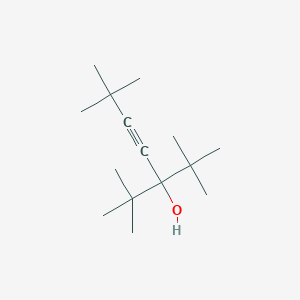
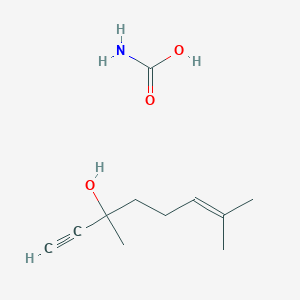
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
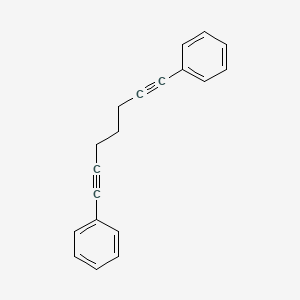
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
